1-formyl-2-naphthyl 3-chlorobenzoate
Description
1-Formyl-2-naphthyl 3-chlorobenzoate is a structurally complex organic compound comprising a naphthyl backbone substituted with a formyl group at position 1 and an ester-linked 3-chlorobenzoate moiety at position 2. This compound integrates aromatic, electrophilic (formyl), and halogenated (chloro) functionalities, making it a versatile candidate for applications in medicinal chemistry, organic synthesis, and materials science.
Properties
IUPAC Name |
(1-formylnaphthalen-2-yl) 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-14-6-3-5-13(10-14)18(21)22-17-9-8-12-4-1-2-7-15(12)16(17)11-20/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSFVVRUIMZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Effects
Functional Group Comparisons
Formyl Group vs. Methoxy Group The compound 5-Formyl-2-methoxyphenyl 3-chlorobenzoate (C₁₅H₁₁ClO₄) shares a formyl group and 3-chlorobenzoate ester but differs in the aromatic backbone (phenyl vs. naphthyl). The formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), whereas the methoxy group in analogues like 5-Formyl-2-methoxyphenyl acetate primarily influences solubility and steric effects .
Chlorobenzoate Ester vs. Carbamoyl or Sulfonamide Moieties [(4-Ethylphenyl)carbamoyl]methyl 3-chlorobenzoate replaces the naphthyl group with a carbamoyl-methyl chain. This substitution shifts biological activity; for example, carbamoyl derivatives exhibit cytotoxic properties against cancer cell lines due to enhanced hydrogen-bonding interactions . Sulfonamide analogues (e.g., 2-(naphthalen-2-ylamino)-2-oxoethyl 3-(methylsulfamoyl)benzoate) show anti-inflammatory activity, highlighting how the 3-chlorobenzoate ester’s electronic effects (Cl as an electron-withdrawing group) can modulate reactivity and target selectivity .
Substituent Position and Halogen Effects
- 3-Chloro vs. 2-Chloro or 4-Chloro Derivatives: The position of the chlorine atom significantly impacts metabolic stability. For instance, 3-formylphenyl 2-chloro-6-fluorobenzoate (C₁₄H₈ClF₂O₃) demonstrates resistance to enzymatic degradation compared to 4-chloro isomers due to steric hindrance at the 3-position .
Enzymatic Interactions and Degradation
- Microbial Degradation :
- Catabolic Repression :
Pharmacological Potential
Anticancer and Antimicrobial Activity
- Cytotoxicity :
- Compounds like [(4-ethylphenyl)carbamoyl]methyl 3-chlorobenzoate inhibit cancer cell proliferation by interfering with microtubule assembly. The naphthyl group in 1-formyl-2-naphthyl 3-chlorobenzoate could enhance cytotoxicity by promoting DNA intercalation .
- Antimicrobial Effects: Naphthalene derivatives (e.g., 1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound may also disrupt bacterial membranes or enzyme function .
Comparative Data Table
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